N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
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Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and a fluorophenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with a suitable benzyl halide, followed by the introduction of a fluorophenyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the pyrazole ring.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride stands out due to its unique combination of a pyrazole ring with dimethyl and fluorophenyl substitutions
Properties
Molecular Formula |
C13H17ClFN3 |
---|---|
Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-10-7-16-17(2)13(10)9-15-8-11-3-5-12(14)6-4-11;/h3-7,15H,8-9H2,1-2H3;1H |
InChI Key |
FEWUFYICEYEDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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